

Technical Guide: Reactivity & Regioselectivity of 4-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 2-Chloro-1,3-difluoro-5-nitrobenzene |
| CAS No.: | 3828-41-9 |
| Cat. No.: | B1591473 |

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Executive Summary

4-Chloro-3,5-difluoronitrobenzene (CAS 3828-41-9) represents a distinct class of electrophiles in nucleophilic aromatic substitution (

). Unlike standard activated systems where regioselectivity is dictated purely by resonance stabilization (ortho/para attack), this compound exhibits "Ambivalent Electrophilicity."

Its reactivity is controlled by the hardness of the incoming nucleophile:

- Soft Nucleophiles (e.g., Thiolates): Follow orbital control, displacing the Para-Chlorine.
- Hard Nucleophiles (e.g., Alkoxides): Follow charge control, displacing the Meta-Fluorine, a rare phenomenon in nitrobenzene chemistry.^[1]

This guide compares its performance against standard alternatives like 3,4,5-Trifluoronitrobenzene, providing researchers with the logic to select the correct building block for regioselective scaffold functionalization.

Chemical Profile & Structural Logic

| Property | Specification |
|------------------|--|
| IUPAC Name | 4-Chloro-3,5-difluoronitrobenzene |
| Common Name | 2-Chloro-1,3-difluoro-5-nitrobenzene |
| CAS Number | 3828-41-9 |
| Molecular Weight | 193.54 g/mol |
| Structure | Nitro group at C1; Fluorines at C3, C5 (Meta); Chlorine at C4 (Para). |
| Key Feature | Para-Cl is resonance activated. Meta-F is inductively activated but resonance deactivated. |

The Reactivity Paradox

In standard

, Fluorine is a superior leaving group to Chlorine (

) due to the stabilization of the Meisenheimer complex. However, this rule assumes the leaving group is ortho or para to the electron-withdrawing group (EWG).

- In 4-Chloro-3,5-difluoronitrobenzene: The Fluorines are meta to the Nitro group.^[1] They cannot stabilize the negative charge via resonance. The Chlorine is para and fully activated.
- The Outcome: Under standard conditions, Chlorine is the expected leaving group. However, the high electronegativity of the meta-fluorines creates a localized positive charge, making them susceptible to attack by hard, charge-driven nucleophiles.

Comparative Analysis: Regioselectivity Landscapes

The following table contrasts the product's behavior with similar fluorinated nitrobenzenes.

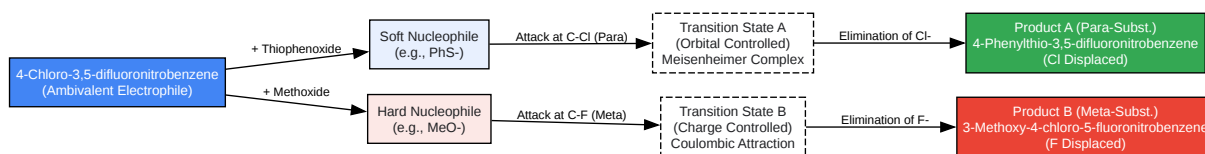
| Compound | Structure | Primary Leaving Group () | Mechanism Driver |
|-----------------------------------|---------------------|---|--|
| 4-Chloro-3,5-difluoronitrobenzene | Cl (Para), F (Meta) | Switchable• Cl (with Soft Nu)• F (with Hard Nu) | Orbital vs. Charge ControlRegioselectivity depends on nucleophile hardness. |
| 3,4,5-Trifluoronitrobenzene | F (Para), F (Meta) | Para-F (Exclusive) | Resonance StabilizationPara-F is both the better leaving group and best activated. |
| 2,4-Difluoronitrobenzene | F (Ortho), F (Para) | Para-F (Major)Ortho-F (Minor) | Sterics & ActivationBoth positions activated; Para preferred sterically. |
| 2,6-Difluoronitrobenzene | F (Ortho) | Ortho-F | Inductive/Resonance Only available activated positions. |

Decision Matrix for Researchers

- Choose 4-Chloro-3,5-difluoronitrobenzene if: You need to introduce a soft nucleophile (S-aryl) at the para position while retaining meta-fluorines for metabolic stability or lipophilicity.
- Choose 3,4,5-Trifluoronitrobenzene if: You need to introduce a hard nucleophile (O-alkyl, N-alkyl) at the para position. (Note: 4-Cl-3,5-F2 would react at the meta position with these reagents).[1]

Mechanistic Visualization (Graphviz)

The diagram below illustrates the divergent pathways based on nucleophile hardness.



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Figure 1: Divergent reaction pathways driven by nucleophile hardness. Soft nucleophiles follow standard resonance activation (Para), while hard nucleophiles attack the highly positive Meta-carbon.

Experimental Protocols

Protocol A: Para-Selective Thiolation (Orbital Control)

Objective: Synthesis of 4-(Phenylthio)-3,5-difluoronitrobenzene. Rationale: Thiophenoxide is a soft nucleophile that prefers the orbital-controlled attack at the carbon bearing the chlorine (Para), which allows for resonance stabilization of the intermediate.

- Reagents:
 - 4-Chloro-3,5-difluoronitrobenzene (1.0 eq)
 - Thiophenol (1.05 eq)
 - Triethylamine () (1.2 eq)
 - Solvent: Acetonitrile (MeCN) or DMF.
- Procedure:
 - Dissolve substrate in MeCN (0.5 M concentration) under atmosphere.

- Cool to 0°C.[2]
 - Add

followed by the dropwise addition of Thiophenol.
 - Stir at 0°C for 1 hour, then warm to Room Temperature (RT).
 - Monitor: TLC/LCMS should show consumption of starting material and formation of a single para-substituted product.
 - Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove excess thiol) and brine.
- Expected Yield: >90%.

Protocol B: Meta-Selective Alkoxylation (Charge Control)

Objective: Synthesis of 3-Methoxy-4-chloro-5-fluoronitrobenzene. Rationale: Methoxide is a hard nucleophile.[1] It attacks the most electropositive carbon (C-F meta) despite the lack of resonance stabilization, driven by Coulombic attraction (Charge Control).

- Reagents:
 - 4-Chloro-3,5-difluoronitrobenzene (1.0 eq)
 - Sodium Methoxide (NaOMe) (1.05 eq, 0.5M in MeOH)
 - Solvent: Methanol (MeOH).
- Procedure:
 - Dissolve substrate in MeOH at -78°C (Cryogenic conditions are crucial to suppress side reactions).
 - Add NaOMe solution dropwise over 30 minutes.
 - Stir at -78°C for 2 hours.

- Critical Step: Quench with dilute HCl at low temperature before warming up to prevent equilibration or over-reaction.
- Workup: Evaporate MeOH, dissolve residue in

, wash with water.
- Note: If temperature is allowed to rise too high, competing attack at the Para-Cl position may occur.
- Reference: Based on findings by Nishiyama et al. regarding meta-substitution in 3,4-dihalogenonitrobenzenes.

Safety & Handling

- Explosion Hazard: Like all polynitro and polyhaloaromatics, this compound may exhibit thermal instability. Do not distill residues to dryness.
- Toxicity: Likely a skin sensitizer and methemoglobinemia inducer (similar to chloronitrobenzene analogs). Handle in a fume hood with nitrile gloves.
- Corrosivity: The hydrolysis products (HF and HCl) are corrosive.

References

- Nishiyama, A., et al. (1996).[1] "Charge Control in the S_NAr Reaction. Meta Substitution with Respect to the Activating Nitro Group in 3,4-Dihalogenonitrobenzenes." *Tetrahedron*, 52(10).
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